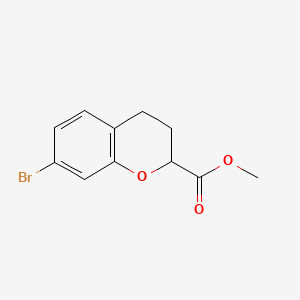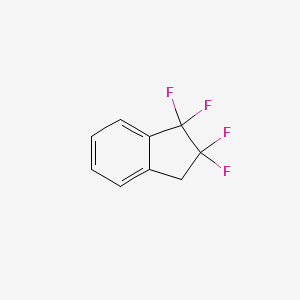
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound with a unique structure that incorporates both indene and tetrafluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. One common method is the reaction of indene with tetrafluoroethylene in the presence of a catalyst such as palladium or nickel. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of fluorine atoms into the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce hydrogenated indene derivatives.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit improved chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon used as a refrigerant.
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol used as a solvent and intermediate in organic synthesis.
1,1,4,5-Tetramethylindane: A methylated indene derivative with different chemical properties.
Uniqueness
1,1,2,2-Tetrafluoro-2,3-dihydro-1H-indene is unique due to its combination of a fluorinated indene structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
80829-35-2 |
|---|---|
Formule moléculaire |
C9H6F4 |
Poids moléculaire |
190.14 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H6F4/c10-8(11)5-6-3-1-2-4-7(6)9(8,12)13/h1-4H,5H2 |
Clé InChI |
GIDWXECEYXEINM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C1(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



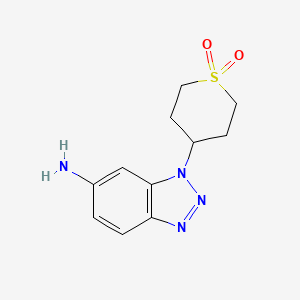
![2-[5-(3-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13482468.png)
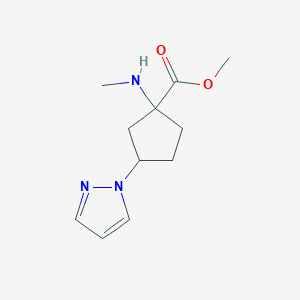
![3-Ethylbicyclo[1.1.1]pentan-1-ol](/img/structure/B13482477.png)

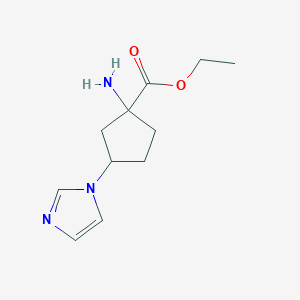
![2-methoxy-N-{3-[(1E)-2-(3-methylphenyl)diazen-1-yl]phenyl}benzamide](/img/structure/B13482499.png)
![2-{1-Azaspiro[3.3]heptan-3-yl}propan-2-ol](/img/structure/B13482501.png)
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13482505.png)
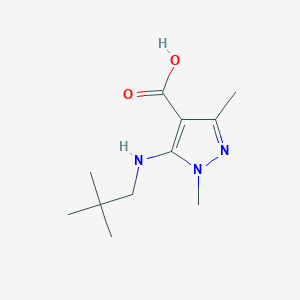
![1-Cyclobutyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13482527.png)
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
